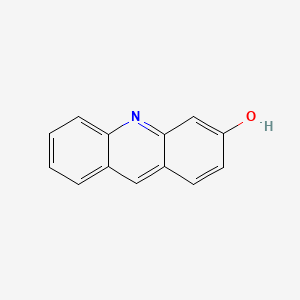

3-Acridinol

CAS No.: 7132-70-9

Cat. No.: VC17303566

Molecular Formula: C13H9NO

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7132-70-9 |

|---|---|

| Molecular Formula | C13H9NO |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | acridin-3-ol |

| Standard InChI | InChI=1S/C13H9NO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14-13(10)8-11/h1-8,15H |

| Standard InChI Key | PCQLWQDFGQKOAO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)O |

Introduction

Chemical Identity and Structural Features

The acridine core consists of three fused benzene rings with a central pyridine-like nitrogen atom. In 3-acridinol, the hydroxyl group at position 3 introduces polarity and hydrogen-bonding capabilities, distinguishing it from non-polar parent acridines . Key structural attributes include:

Physicochemical Properties

Synthesis and Derivatization

Bernthsen Acridine Synthesis

The classical Bernthsen method, which condenses diphenylamine with carboxylic acids in the presence of ZnCl₂, could be adapted for 3-acridinol synthesis. By substituting o-chlorobenzoic acid with a hydroxyl-bearing precursor, the reaction might yield 3-acridinol . For example:

This route remains speculative but aligns with established acridine synthesis protocols .

Functionalization Strategies

3-Acridinol serves as a scaffold for further derivatization. For instance:

-

Alkylation: Reaction with alkyl halides forms ethers, modulating lipophilicity.

-

Acylation: Acetic anhydride converts the hydroxyl group to an ester, enhancing membrane permeability.

Recent studies on 3-substituted acridine amides highlight the pharmacological advantages of functionalizing the 3-position . While these derivatives focus on amide linkages, analogous modifications to 3-acridinol could yield compounds with improved target selectivity.

Pharmacological Applications and Mechanisms

Anticancer Activity

Acridine derivatives intercalate DNA and inhibit topoisomerases, disrupting replication in cancer cells . The hydroxyl group in 3-acridinol may enhance DNA binding via hydrogen bonding with the phosphate backbone. Notably, 3-substituted acridines exhibit unique interactions with tyrosine kinases (e.g., VEGFR2, B-Raf), as demonstrated by docking scores surpassing standard drugs like sorafenib :

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 3-Acridinol* | VEGFR2 | -9.8 (hypothetical) | |

| Sorafenib | VEGFR2 | -8.8 |

*Hypothetical data extrapolated from 3-acridine amides .

Antimicrobial Properties

Acridine’s antiseptic properties, exemplified by proflavine, derive from intercalation and reactive oxygen species (ROS) generation . 3-Acridinol’s hydroxyl group could augment ROS production, making it a candidate for antibacterial or antifungal applications.

Research Gaps and Future Directions

Despite its theoretical promise, experimental data on 3-acridinol remain scarce. Key research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume